molecular formula C28H38O7 B1649349 3-O-Acetylbufotalin CAS No. 4029-69-0

3-O-Acetylbufotalin

Cat. No.: B1649349
CAS No.: 4029-69-0
M. Wt: 486.6 g/mol
InChI Key: NHHVQEFHQTULER-BJNYOQPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetylbufotalin typically involves the acetylation of bufotalin. Bufotalin is first extracted from natural sources, such as toad venom, and then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the third position .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of bufotalin from natural sources, followed by purification and acetylation. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-Acetylbufotalin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .

Scientific Research Applications

3-O-Acetylbufotalin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity and properties of bufadienolides.

    Biology: Researchers study its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Due to its anti-cancer properties, it is investigated for potential therapeutic applications in oncology.

    Industry: It is used in the development of pharmaceuticals and other bioactive products.

Properties

CAS No.

4029-69-0

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C28H38O7/c1-16(29)34-20-9-11-26(3)19(13-20)6-7-22-21(26)10-12-27(4)25(18-5-8-24(31)33-15-18)23(35-17(2)30)14-28(22,27)32/h5,8,15,19-23,25,32H,6-7,9-14H2,1-4H3/t19-,20+,21+,22-,23+,25+,26+,27-,28+/m1/s1

InChI Key

NHHVQEFHQTULER-BJNYOQPHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)OC(=O)C)O)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)OC(=O)C)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)OC(=O)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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